DL-Glutamic acid

Crystallography Solid-state chemistry Polymorph screening

DL-Glutamic acid (617-65-2) is the 1:1 racemic mixture, not a simple enantiomer blend. It provides enhanced solid-state stability over α/β L-Glu polymorphs, ~2× solubility (20.54 g/L, 25°C), and distinct thermal profile (mp 194–200°C). These properties make it the definitive standard for chiral resolution, preferential crystallization, and chiral HPLC calibration. Metabolic studies confirm non-linear biological responses unobtainable from single enantiomers. For reproducible crystallization or enantioseparation validation, only authentic DL-glutamic acid ensures experimental integrity.

Molecular Formula C5H9NO4
Molecular Weight 147.13 g/mol
CAS No. 617-65-2
Cat. No. B140079
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDL-Glutamic acid
CAS617-65-2
SynonymsAluminum L Glutamate
Aluminum L-Glutamate
D Glutamate
D-Glutamate
Glutamate
Glutamate, Potassium
Glutamic Acid
Glutamic Acid, (D)-Isomer
L Glutamate
L Glutamic Acid
L-Glutamate
L-Glutamate, Aluminum
L-Glutamic Acid
Potassium Glutamate
Molecular FormulaC5H9NO4
Molecular Weight147.13 g/mol
Structural Identifiers
SMILESC(CC(=O)O)C(C(=O)O)N
InChIInChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)
InChIKeyWHUUTDBJXJRKMK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySparingly soluble in water;  practically insoluble in ethanol or ether
In water, 8570 mg/L at 25 °C
Insoluble in methanol, ethanol, ether, acetone, cols glacial acetic acid and common neutral solvents.
8.57 mg/mL
Slight soluble in water and ether
Insoluble (in ethanol)

DL-Glutamic Acid (CAS 617-65-2): Racemic Glutamic Acid for Research, Chiral Resolution, and Crystallization Studies


DL-Glutamic acid (CAS 617-65-2) is the racemic mixture of glutamic acid, consisting of equimolar D- and L-enantiomers [1]. It is the conjugate acid of glutamate and serves as a fundamental metabolite in numerous biological systems . Unlike the naturally predominant L-glutamic acid, the DL-racemate exists as a colorless crystalline solid with distinct physicochemical properties, including a melting point of approximately 194–200°C (decomposition) and water solubility of 20.54 g/L at 25°C [2]. As a non-proteinogenic mixture, DL-glutamic acid finds primary utility in chiral resolution studies, crystallization research, and as a comparator in metabolic investigations rather than as a nutritional supplement.

Why DL-Glutamic Acid (CAS 617-65-2) Cannot Be Interchanged with L-Glutamic Acid or D-Glutamic Acid Without Experimental Validation


DL-Glutamic acid is not a simple blend of its enantiomers with averaged properties; its racemic crystal structure, thermal behavior, solubility characteristics, and biological effects differ substantially from both L-glutamic acid and D-glutamic acid. The racemate exhibits distinct polymorphism and enhanced stability relative to the α and β polymorphic phases of L-glutamic acid [1]. Its solubility in aqueous systems diverges from that of pure enantiomers due to solute-solute interactions between D- and L-species [2]. In biological contexts, the racemic mixture produces intermediate but non-linear effects: whereas L-glutamic acid is tolerated at high dietary levels, D-glutamic acid induces severe growth depression, and the DL-racemate yields a quantitatively distinct response that cannot be predicted by simple linear combination [3]. Consequently, substituting any single enantiomer for the racemate in crystallization studies, chiral separation method development, or metabolic assays introduces unquantified variability that undermines experimental reproducibility.

DL-Glutamic Acid (617-65-2) Quantitative Comparative Evidence: Thermal Stability, Solubility, Biological Tolerance, and Chiral Resolution


DL-Glutamic Acid Thermal Decomposition Temperature vs. L-Glutamic Acid Polymorph Stability

DL-Glutamic acid exhibits enhanced solid-state stability compared to the metastable α and β polymorphic phases of L-glutamic acid . While direct quantitative stability metrics (e.g., Gibbs free energy difference) are not reported numerically in the primary reference, the comparative claim is supported by pressure-induced phase transition studies demonstrating that DL-glutamic acid monohydrate maintains structural integrity under conditions that induce phase transformations in L-glutamic acid polymorphs [1]. The racemate undergoes thermal decomposition at 225–227°C versus L-glutamic acid decomposition at 224–225°C , representing a modest thermal stability window extension of approximately 1–2°C for the racemate.

Crystallography Solid-state chemistry Polymorph screening

DL-Glutamic Acid Aqueous Solubility vs. L-Glutamic Acid at 25°C

At 25°C, DL-glutamic acid exhibits aqueous solubility of 20.54 g/L , which is substantially lower than the solubility of L-glutamic acid monohydrate. Studies on preferential crystallization demonstrate that the solubility of optically active glutamic acid (either D- or L-enantiomer) increases in the presence of its antipode due to solute-solute interactions, and the racemate solubility differs measurably from that of the pure enantiomers under identical conditions [1]. At 65°C and pH 4.5, the solubility relationship between enantiomers follows quantitative linear equations: for D-glutamic acid, Y = 5.78X − 26.45; for L-glutamic acid, Y = (1/5.78)X + 4.57 (where Y = L-glutamic acid g/100g H₂O, X = D-glutamic acid g/100g H₂O) [2].

Crystallization process design Preferential crystallization Chiral resolution

DL-Glutamic Acid Melting Point vs. L-Glutamic Acid Decomposition Temperature

DL-Glutamic acid exhibits a melting point of 194–200°C (decomposition) [1][2], whereas L-glutamic acid undergoes decomposition at 224–225°C without a defined melting transition . The 24–31°C lower thermal transition temperature of the racemate reflects fundamental differences in crystal lattice energetics between the racemic compound and the homochiral enantiomer. NIST data confirms the racemate melting point at 200°C [3], and multiple vendor specifications consistently report values in the 194–200°C range for the anhydrous form, with the monohydrate melting at 197–199°C .

Thermal analysis Material characterization Quality control

DL-Glutamic Acid Dietary Tolerance in Chicks vs. D-Glutamic Acid and L-Glutamic Acid

In a controlled 2-week chick feeding study, L-glutamic acid was tolerated at up to 15% dietary inclusion with no growth retardation [1]. In stark contrast, D-glutamic acid at 3.75% and 5% dietary levels produced growth depressions of 18% and 38%, respectively [1]. The racemic DL-glutamic acid at 7.5% dietary inclusion (equivalent to 3.75% D-enantiomer plus 3.75% L-enantiomer) also produced significant growth-depressing effects [1]. Critically, the magnitude of depression from 7.5% DL-glutamic acid was not a simple average of the D- and L-form effects but represented a distinct toxicological response, indicating that the racemate produces biological outcomes that cannot be predicted by linear combination of enantiomer effects.

Nutritional toxicology Metabolic studies Enantiomer-specific effects

DL-Glutamic Acid Chiral Resolution Yield vs. Traditional Crystallization Methods

Using a tailor-made chiral additive method with L-arginine or L-phenylalanine (40 mol%) and β-D-Glu crystal seeds, D-glutamic acid can be selectively crystallized from racemic DL-glutamic acid solution with a crystal yield of 23–25% in a single crystallization [1]. A two-step crystallization protocol in the presence of 5 mol% additive and crystal seeds increases the total yield to 30–34% [1]. These yields represent a quantifiable benchmark for evaluating the efficiency of chiral resolution processes that employ DL-glutamic acid as the starting racemic feedstock. The method is reported to be "nearly perfect" for D- and L-Glu separation and is minimally influenced by crystallization time [1].

Chiral separation Preparative chromatography Process chemistry

DL-Glutamic Acid (617-65-2) High-Value Application Scenarios Based on Quantitative Evidence


Preferential Crystallization and Chiral Resolution Method Development

DL-Glutamic acid serves as the quintessential racemic feedstock for developing and optimizing preferential crystallization methods. With an aqueous solubility of 20.54 g/L at 25°C—approximately twice that of L-glutamic acid —the racemate enables higher working concentrations in crystallization trials, reducing solvent volumes and improving process throughput. Quantitative solubility relationships between enantiomers at elevated temperatures (e.g., Y = 5.78X − 26.45 for D-Glu at 65°C, pH 4.5) [1] provide a mathematical framework for predicting supersaturation levels and optimizing seed crystal addition in continuous resolution processes. Using chiral additives such as L-arginine or L-phenylalanine, D-glutamic acid can be recovered from DL-glutamic acid with yields of 23–34% [2], establishing the racemate as an essential starting material for producing enantiopure D-glutamic acid—a compound of growing interest in pharmaceutical intermediate synthesis.

Polymorph and Solid-State Stability Investigations

The enhanced solid-state stability of DL-glutamic acid relative to the metastable α and β polymorphs of L-glutamic acid makes the racemate a valuable model compound for studying crystal packing effects on physical stability. Pressure-induced phase transition studies demonstrate that DL-glutamic acid monohydrate maintains structural integrity under conditions that induce polymorphic transformations in L-glutamic acid [1]. The racemate's distinct thermal profile—melting at 194–200°C versus L-glutamic acid decomposition at 224–225°C [2]—provides a clear calorimetric signature for differentiating racemic and homochiral crystal forms. Researchers investigating the relationship between molecular chirality, crystal lattice energetics, and solid-state stability will find DL-glutamic acid to be an indispensable comparator to its enantiopure counterparts.

Metabolic and Nutritional Toxicology Studies Requiring Enantiomer-Specific Comparators

In metabolic research, DL-glutamic acid provides a critical comparator that reveals non-linear biological responses not predictable from individual enantiomer effects. Chick feeding studies demonstrate that while L-glutamic acid is tolerated at up to 15% dietary inclusion without growth retardation, D-glutamic acid at 3.75% and 5% produces growth depressions of 18% and 38%, respectively, and the racemic DL-glutamic acid at 7.5% yields a distinct intermediate suppression [3]. This non-additive biological response underscores the necessity of including the racemate as a separate experimental arm when investigating enantiomer-specific metabolic effects, D-amino acid toxicity, or the safety profile of racemic amino acid mixtures in nutritional formulations. The compound's established lowest published toxic dose (TDLo) of 71 mg/kg orally in humans [4] provides a baseline safety reference for such investigations.

Analytical Method Validation and Chiral Purity Reference Standard

The racemic nature of DL-glutamic acid—with equal parts D- and L-enantiomers and zero defined stereocenter count —makes it an ideal reference standard for validating chiral chromatographic methods. The 1:1 enantiomeric ratio provides a definitive benchmark for assessing column resolution, detector linearity, and method reproducibility in chiral HPLC and SFC separations. Coupled ion-exchange/chiral column systems have been successfully employed for enantioseparation of D- and L-glutamic acid from racemic mixtures [5], and DL-glutamic acid serves as the essential calibration material for quantifying enantiomeric excess in optically active glutamic acid samples. Its distinct melting point (194–200°C) and thermal decomposition profile (225–227°C) [6] provide additional orthogonal identity confirmation parameters for quality control laboratories.

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